molecular formula C10H14BrNO B1380326 3-Bromo-2-isobutoxyphenylamine CAS No. 1543110-03-7

3-Bromo-2-isobutoxyphenylamine

Cat. No. B1380326
M. Wt: 244.13 g/mol
InChI Key: YYVSNHPJZWGYJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structure and compute properties such as the Molecular Electrostatic Potential (MEP) .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-isobutoxyphenylamine are not available, brominated compounds are often used in cross-coupling reactions . More research would be needed to determine the specific reactions that this compound can undergo.


Physical And Chemical Properties Analysis

3-Bromo-2-isobutoxyphenylamine is a white to light-brown crystalline powder. More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

  • 3-(Bromoacetyl)coumarins

    • Application : These compounds are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results : Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems have been reported .
  • α-Bromination reaction on acetophenone derivatives

    • Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .
    • Methods : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
    • Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Indole Derivatives

    • Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis of Polysubstituted Indoles

    • Application : A novel methodology for the synthesis of functionalised indoles based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates .
    • Methods : The preparation involves the conversion of easily available 2-oxindoles to 3,3-dibromo-2-oxindoles followed by the Perkow reaction affording 3-bromo-2-indolyl phosphates .
    • Results : The overall diversity and efficiency of the methodology was demonstrated by the synthesis of bioactive molecule from easily available substances .
  • Electrosorption of 3-Bromo-2-Nitrothiophene

    • Application : Electrosorption of 3-bromo-2-nitrothiophene on a polycrystalline gold electrode .
    • Methods : The adsorption orientation and adsorption sites of the 3-bromo-2-nitrothiophene molecule at the gold surface were reported .
    • Results : Electrochemical investigations show a reversible redox behavior in the anodic and cathodic scan direction .
  • 3-Bromo Naphtho[2,3b]thiophene
    • Application : This compound is a linear sulfur-containing polycyclic aromatic hydrocarbon. Its derivatives are commonly accessed by a Bradsher cyclization .
    • Methods : The synthesis of 3-bromonaphtho[2,3b]thiophene exploits a copper-catalyzed cross coupling to prepare the Bradsher substrate in 3 steps from commercial materials while minimizing redox reactions .
    • Results : The 3-bromonaphthothiophene is further functionalized via lithium-halogen exchange, with the key finding being a specific order of addition in lithiation is required to avoid undesired rearrangement reactions .

Future Directions

The future directions for research on 3-Bromo-2-isobutoxyphenylamine could include further studies on its synthesis, reactions, and potential applications. It could also be interesting to study its physical and chemical properties in more detail .

properties

IUPAC Name

3-bromo-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVSNHPJZWGYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(2-methylpropoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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